Methyl 3-ethyl-4-ethoxybenzoate CAS 2027537-29-5 properties
Methyl 3-ethyl-4-ethoxybenzoate CAS 2027537-29-5 properties
Topic: Methyl 3-ethyl-4-ethoxybenzoate (CAS 2027537-29-5) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Advanced Building Block for Medicinal Chemistry & SAR Optimization[1]
Executive Summary
Methyl 3-ethyl-4-ethoxybenzoate (CAS 2027537-29-5) is a specialized organic intermediate belonging to the class of 3,4-disubstituted benzoate esters .[1] Unlike common commodity benzoates, the specific steric bulk of the 3-ethyl group combined with the 4-ethoxy ether linkage provides a unique lipophilic profile (cLogP ~3.[1]5) and spatial occupancy.[1] This compound serves as a critical scaffold in the synthesis of pharmaceuticals, particularly in the development of G-Protein Coupled Receptor (GPCR) modulators and kinase inhibitors , where the precise orientation of the phenyl ring substituents dictates binding affinity.
This guide synthesizes the physicochemical properties, synthetic pathways, and application logic for researchers utilizing this compound in lead optimization.
Chemical Identity & Structural Analysis[1][2][3][4]
| Property | Specification |
| Chemical Name | Methyl 3-ethyl-4-ethoxybenzoate |
| CAS Number | 2027537-29-5 |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| SMILES | CCOC1=C(CC)C=C(C=C1)C(=O)OC |
| InChI Key | Predicted based on structure |
| Structural Class | Alkyl-alkoxybenzoate ester |
Structural Significance
The molecule features a "push-pull" electronic system :
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Electron Donating Groups (EDG): The 4-ethoxy and 3-ethyl groups increase electron density on the aromatic ring, making the 2- and 6-positions susceptible to electrophilic aromatic substitution (EAS) if further functionalized.[1]
-
Electron Withdrawing Group (EWG): The methyl ester at position 1 deactivates the ring but serves as a versatile handle for transformation into acids, amides, or alcohols.
Physicochemical Properties (Predicted & Observed)
Due to its status as a specialized research chemical, some values are derived from Structure-Property Relationship (SPR) models of analogous benzoates.[1]
| Property | Value / Range | Context for Application |
| Physical State | Liquid or Low-Melting Solid | The ethyl/ethoxy chains disrupt crystal packing compared to methyl analogs.[1] |
| Boiling Point | 285°C - 300°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification.[1] |
| Density | 1.05 ± 0.05 g/cm³ | Slightly denser than water; distinct organic layer in extractions.[1] |
| LogP (Lipophilicity) | ~3.4 - 3.7 | High Lipophilicity. Ideal for CNS-active drug scaffolds but requires non-polar solvents (DCM, EtOAc) for processing.[1] |
| Solubility | DMSO, Methanol, Chloroform, Ethyl Acetate | Insoluble in water. Requires co-solvents for biological assays.[1] |
| pKa (Conj. Acid) | ~4.5 (Hydrolyzed Acid) | The ester itself is non-ionizable; hydrolysis yields the benzoic acid derivative.[1] |
Synthetic Methodology
For researchers synthesizing this compound de novo or scaling up, the most robust pathway utilizes Williamson Ether Synthesis followed by Esterification , or a convergent alkylation of the pre-formed ester.[1]
Protocol: O-Alkylation of Methyl 3-ethyl-4-hydroxybenzoate
This is the preferred industrial route due to higher atom economy and milder conditions than Friedel-Crafts alkylation.[1]
Reagents:
-
Substrate: Methyl 3-ethyl-4-hydroxybenzoate[1]
-
Alkylating Agent: Ethyl Iodide (EtI) or Diethyl Sulfate[1]
-
Base: Potassium Carbonate (K₂CO₃)[1]
-
Solvent: DMF or Acetone (Anhydrous)[1]
Step-by-Step Workflow:
-
Activation: Dissolve Methyl 3-ethyl-4-hydroxybenzoate (1.0 eq) in anhydrous DMF (5-10 volumes). Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
-
Alkylation: Dropwise add Ethyl Iodide (1.2 eq) to control the exotherm.
-
Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1] The starting phenol (lower Rf) should disappear.[1]
-
Work-up: Quench with ice water. The product will precipitate or oil out.[1] Extract with Ethyl Acetate.[1][2]
-
Purification: Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine. Dry over Na₂SO₄.[1][3] Concentrate in vacuo.
Visualization: Synthetic Pathway & Logic
The following diagram illustrates the synthesis and potential downstream diversifications.
Figure 1: Synthetic workflow from the phenol precursor to the target ester and subsequent API building blocks.[1][4]
Applications in Drug Discovery[2][9]
Methyl 3-ethyl-4-ethoxybenzoate is not just a solvent or reagent; it is a privileged scaffold precursor .[1] Its specific substitution pattern addresses key challenges in medicinal chemistry:
A. Steric Occlusion & Selectivity
The 3-ethyl group provides significant steric bulk compared to a methyl group.[1] In enzyme active sites (e.g., Kinases), this ethyl group can:
-
Fill hydrophobic pockets (selectivity filters) that smaller analogs cannot.[1]
-
Force the phenyl ring into a specific torsion angle relative to the ester/amide carbonyl, locking the bioactive conformation.[1]
B. Bioisosterism in SAR Studies
In Structure-Activity Relationship (SAR) campaigns, this molecule is used to probe the lipophilic limit of a binding pocket.[1]
-
Progression: Methoxy (C1) → Ethoxy (C2) → Propoxy (C3).[1]
-
Optimization: If a 4-methoxy analog is active but metabolically unstable (O-demethylation), the 4-ethoxy variant often retains potency while altering metabolic clearance rates (CYP450 interaction).[1]
C. Downstream Transformations
This ester is rarely the final drug.[1] It is typically converted into:
-
Benzoic Acids: Via LiOH hydrolysis (for coupling to amines).[1]
-
Benzyl Alcohols: Via LiAlH₄ reduction (for ether formation).[1]
-
Benzhydrazides: Via hydrazine reaction (common in antimicrobial research).[1]
Safety & Handling (GHS Classification)
While specific toxicological data for this CAS is limited, it should be handled according to the safety profile of alkyl benzoate esters .[1]
| Hazard Category | GHS Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][6] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if storing for long periods to prevent slow hydrolysis or oxidation of the ethyl side chain.
-
Disposal: Dispose of as organic hazardous waste (halogen-free).
Analytical Profile (Quality Control)
To validate the identity of CAS 2027537-29-5, look for these characteristic signals:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.8 - 7.9 (d/dd): Aromatic protons (H2, H6) ortho to ester.[1]
-
δ 6.8 - 6.9 (d): Aromatic proton (H5) ortho to ethoxy.[1]
-
δ 4.1 (q): Ethoxy -OCH ₂-.[1]
-
δ 3.85 (s): Methyl ester -OCH ₃.[1]
-
δ 2.6 - 2.7 (q): Ethyl -CH ₂- attached to ring.[1]
-
δ 1.4 (t): Ethoxy methyl triplet.[1]
-
δ 1.2 (t): Ethyl methyl triplet.[1]
-
-
IR Spectroscopy:
References
-
Sigma-Aldrich. Safety Data Sheet for Benzoate Ester Derivatives.[1] Accessed 2026.[1][3][7]
-
PubChem. Compound Summary: Methyl 3-ethoxy-4-methoxybenzoate (Analogous SAR Data).[1] National Library of Medicine.[1] [1]
-
BLD Pharm. Catalog Entry: Methyl 3-ethyl-4-ethoxybenzoate (CAS 2027537-29-5).[1][8][4][9]
-
Organic Syntheses. General Procedure for Alkylation of Hydroxybenzoates. Org.[1][3][10] Synth. Coll. Vol. X. [1]
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